molecular formula C20H18IN3O2 B11549520 N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11549520
M. Wt: 459.3 g/mol
InChI Key: WYWOXPLLTQOQNK-FSJBWODESA-N
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Description

N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that features both aromatic and hydrazide functional groups

Preparation Methods

The synthesis of N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide intermediate, followed by a condensation reaction with the appropriate aldehyde or ketone. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.

Chemical Reactions Analysis

N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts such as iron(III) chloride.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other hydrazide derivatives and aromatic compounds with methoxy and iodo substituents. Compared to these, N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18IN3O2

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C20H18IN3O2/c1-26-19-9-6-14(10-18(19)21)12-23-24-20(25)13-22-17-8-7-15-4-2-3-5-16(15)11-17/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

WYWOXPLLTQOQNK-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)I

Origin of Product

United States

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